2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)-
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Overview
Description
2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)- is an organic compound with a complex structure that includes a butenoic acid backbone and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)- can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions . This method provides the desired product in moderate to excellent yields, depending on the nature of the substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: Its high reactivity makes it a versatile intermediate for further derivatization in industrial processes.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)- involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways. Specific molecular targets may include enzymes and receptors involved in metabolic and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Crotonic acid: Another butenoic acid derivative with different substituents.
Isocrotonic acid: A cis-isomer of crotonic acid.
3-Butenoic acid: A butenoic acid with a different double bond position.
Uniqueness
2-Butenoic acid, 4-[[2-(4-methoxyphenyl)ethyl]amino]-4-oxo-, (2Z)- is unique due to its specific structure, which includes a methoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
646509-02-6 |
---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)ethylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H15NO4/c1-18-11-4-2-10(3-5-11)8-9-14-12(15)6-7-13(16)17/h2-7H,8-9H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
ZTFHOBZHPKDEJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
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